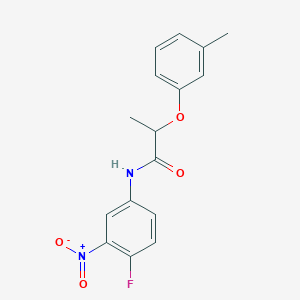![molecular formula C13H12ClN5O3 B451278 4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B451278.png)
4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H12ClN5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide include:
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
Indole derivatives: These compounds also contain nitrogen heterocycles and have been studied for their biological activities, such as anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C13H12ClN5O3 |
|---|---|
Molecular Weight |
321.72g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3/c1-8-11(14)12(18(2)17-8)13(20)16-15-7-9-5-3-4-6-10(9)19(21)22/h3-7H,1-2H3,(H,16,20)/b15-7+ |
InChI Key |
TXJGGPNGZXWKRK-VIZOYTHASA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B451203.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451204.png)

![Methyl 5-methyl-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451210.png)

![6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451213.png)

![N'-[4-(allyloxy)benzylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B451215.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B451216.png)
![{[(3,5-Dibromo-2-propoxyphenyl)methylidene]amino}urea](/img/structure/B451217.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)cyclohexanecarbohydrazide](/img/structure/B451218.png)
![Methyl 4-(3,4-dimethylphenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B451223.png)
